N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a bromine atom at the 6-position and a pyridin-3-ylmethyl group. The benzamide moiety is further substituted with 2,3-dimethoxy groups. The bromine atom enhances lipophilicity, while the pyridinylmethyl group may contribute to hydrogen bonding or π-π interactions in biological targets.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-28-18-7-3-6-16(20(18)29-2)21(27)26(13-14-5-4-10-24-12-14)22-25-17-9-8-15(23)11-19(17)30-22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGAWFBYHMXNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This reaction involves the coupling of a diazonium salt with a benzothiazole derivative.
Knoevenagel Condensation: This reaction is used to form carbon-carbon bonds between the benzothiazole core and other aromatic compounds.
Biginelli Reaction: This multicomponent reaction is employed to synthesize the benzothiazole core.
Microwave Irradiation: This technique accelerates the reaction rates and improves yields.
One-pot Multicomponent Reactions: These reactions are efficient for synthesizing complex molecules in a single step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. Molecular docking studies have shown that this compound can bind to specific active sites on target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide (G856-7101): This analog replaces the 6-bromo substituent with 4-chloro, resulting in a lower molecular weight (439.92 g/mol vs.
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide : Reported in P. guineense extracts, this compound has dichloro substituents and 3,5-dimethoxy groups. Its higher molecular weight (exact value unspecified) and distinct substitution pattern may confer different solubility and target selectivity compared to the target compound’s 2,3-dimethoxy arrangement .
Modifications on the Benzamide Moiety
- The absence of methoxy groups and presence of dichloro substituents highlight how electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) influence receptor interactions .
Pyridinyl-Substituted Benzamides
- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) : This compound () features a pyridin-2-yl group and bromo/fluoro substituents. The pyridin-2-yl vs. pyridin-3-ylmethyl distinction may alter binding orientation in target proteins. NMR data (δ 7.57–7.74 ppm for aromatic protons) suggest distinct electronic environments compared to the target compound’s dimethoxy-substituted benzamide .
Methoxy-Substituted Analogs
- N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide : This compound () shares the bromo-benzothiazole core but includes 2,4-dimethoxy instead of 2,3-dimethoxy groups. The positional isomerism of methoxy groups could affect hydrogen-bonding capacity and metabolic stability .
Physicochemical and Spectral Comparisons
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide (CAS No. 895438-81-0) is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. Benzothiazoles and their derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H18BrN3O3S
- Molecular Weight : 452.36 g/mol
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole compounds and their evaluation against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated moderate to good activity against this pathogen, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL .
Anti-Cancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain benzothiazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound has not been extensively studied in isolation; however, related compounds have shown promising results in inhibiting tumor growth in various cancer models.
Enzyme Inhibition
The compound's structure suggests potential interactions with various biological targets, including enzymes involved in cancer progression and microbial resistance. For instance, docking studies on related benzothiazole derivatives have revealed strong binding affinities to targets like DprE1 (a key enzyme in the cell wall synthesis of M. tuberculosis), suggesting that this compound may also exhibit similar enzyme inhibition activity .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
